molecular formula C12H8F17NO4S B12300517 N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade) CAS No. 1265205-97-7

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)

Cat. No.: B12300517
CAS No.: 1265205-97-7
M. Wt: 590.27 g/mol
InChI Key: CKRXVVGETMYFIO-ZBJDZAJPSA-N
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Description

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade) is a specialized chemical compound with the molecular formula C12H8F17NO4S and a molecular weight of 590.27. This compound is characterized by the presence of a perfluorinated octane chain, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 typically involves the reaction of perfluoro-1-octanesulfonyl fluoride with ethylamine, followed by the introduction of a glycine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the technical grade quality required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluorinated chain may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanesulfonic acid, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in studies related to bioaccumulation and transformation in environmental systems.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacokinetics.

    Industry: It is used in the production of specialized materials and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 involves its interaction with molecular targets through its perfluorinated chain and sulfonyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity make it a valuable tool in studying these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine
  • N-Ethylperfluorooctanesulfonamidoacetic acid
  • N-Ethylperfluorooctanesulfonamidoacetate

Uniqueness

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is unique due to the presence of deuterium atoms (d5), which enhance its stability and make it particularly useful in isotopic labeling studies. This distinguishes it from other similar compounds that do not contain deuterium.

Properties

CAS No.

1265205-97-7

Molecular Formula

C12H8F17NO4S

Molecular Weight

590.27 g/mol

IUPAC Name

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(1,1,2,2,2-pentadeuterioethyl)amino]acetic acid

InChI

InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32)/i1D3,2D2

InChI Key

CKRXVVGETMYFIO-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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